molecular formula C11H14ClNO2S B5246076 (5-CHLORO-2-THIENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

(5-CHLORO-2-THIENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B5246076
M. Wt: 259.75 g/mol
InChI Key: HDHCPZMQYTZELD-UHFFFAOYSA-N
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Description

(5-CHLORO-2-THIENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a chemical compound that features a thienyl group substituted with chlorine at the 5-position and a morpholino group substituted with two methyl groups at the 2,6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CHLORO-2-THIENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 2,6-dimethylmorpholine in the presence of a coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Common coupling agents used include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-2-THIENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-CHLORO-2-THIENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-CHLORO-2-THIENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets. The thienyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The morpholino group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethylthiazole: Another thienyl derivative with similar structural features.

    4-[(5-chloro-2-thienyl)carbonyl]-2,6-dimethylmorpholine: A closely related compound with a similar morpholino group.

Uniqueness

(5-CHLORO-2-THIENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thienyl group and a morpholino group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c1-7-5-13(6-8(2)15-7)11(14)9-3-4-10(12)16-9/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHCPZMQYTZELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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